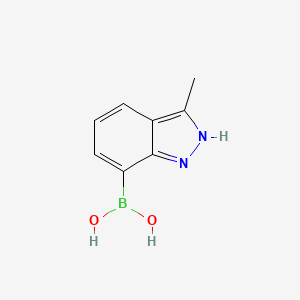
Ácido (3-metil-1H-indazol-7-il)borónico
Descripción general
Descripción
(3-Methyl-1H-indazol-7-YL)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1H-indazol-7-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1H-indazol-7-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Ácido (3-metil-1H-indazol-7-il)borónico: se utiliza en la síntesis de compuestos con potenciales propiedades anticancerígenas. Por ejemplo, los derivados de indazol se han evaluado por su actividad antineoplásica in vitro contra diversas líneas celulares de cáncer humano . La porción de ácido borónico es particularmente útil para crear nuevos compuestos que pueden probarse por su eficacia en la inhibición del crecimiento de células cancerosas.
Propiedades Antiinflamatorias y Analgésicas
El anillo de indazol, que es parte de la estructura del This compound, es conocido por sus efectos antiinflamatorios y analgésicos. Esto lo convierte en un componente valioso en el desarrollo de nuevos fármacos destinados a tratar afecciones como la artritis reumatoide y otras enfermedades inflamatorias .
Actividad Antimicrobiana
La investigación ha demostrado que los compuestos que contienen indazol exhiben una amplia gama de actividades biológicas, incluidos efectos antibacterianos, antifúngicos y antivirales. Esto convierte al This compound en un ingrediente clave en la síntesis de nuevos agentes antimicrobianos que podrían abordar potencialmente cepas resistentes a los fármacos de varios patógenos .
Inhibición Enzimática
Los derivados de indazol también se exploran por su papel en la inhibición enzimática. Se han utilizado para crear inhibidores de enzimas como la sintetasa de pirofosfato de farnesilo humano, que es significativa en el contexto de enfermedades donde la actividad enzimática está desregulada .
Trastornos Neurológicos
El compuesto tiene aplicaciones en el desarrollo de tratamientos para trastornos neurológicos. Por ejemplo, se ha utilizado en la preparación de diazabicicloheptanos como afectadores del receptor nicotínico neuronal α7, lo que podría tener implicaciones en el tratamiento de enfermedades neurodegenerativas .
Enfermedades Respiratorias
Las estructuras de indazol, incluidas las derivadas del This compound, se pueden emplear como inhibidores selectivos para el tratamiento de enfermedades respiratorias. Esto se debe a su capacidad para modular la actividad de quinasas específicas involucradas en la patofisiología respiratoria .
Mecanismo De Acción
Target of Action
Boronic acids, including (3-methyl-1h-indazol-7-yl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Methyl-1H-indazol-7-YL)boronic acid participates in a process known as transmetalation . In this process, the boronic acid transfers an organic group to a metal, such as palladium . This is a key step in the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their structure and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds with diverse biological activities.
Action Environment
The action of (3-Methyl-1H-indazol-7-YL)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . .
Análisis Bioquímico
Biochemical Properties
(3-Methyl-1H-indazol-7-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
(3-Methyl-1H-indazol-7-YL)boronic acid has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulators and inducing apoptosis. Additionally, (3-Methyl-1H-indazol-7-YL)boronic acid can impact metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of (3-Methyl-1H-indazol-7-YL)boronic acid involves its ability to bind to specific biomolecules and modulate their activity. The compound forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The precise binding interactions and the resulting conformational changes in the target biomolecules are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methyl-1H-indazol-7-YL)boronic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Methyl-1H-indazol-7-YL)boronic acid remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-Methyl-1H-indazol-7-YL)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential .
Metabolic Pathways
(3-Methyl-1H-indazol-7-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of (3-Methyl-1H-indazol-7-YL)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is important for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
(3-Methyl-1H-indazol-7-YL)boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
(3-methyl-2H-indazol-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVYNEVSUQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=C(NN=C12)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260685 | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-47-7 | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)
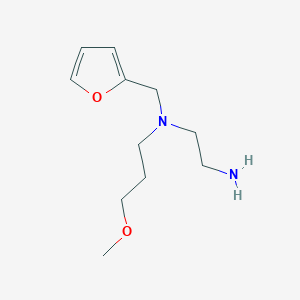
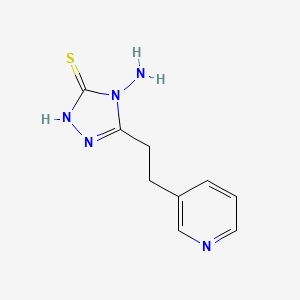
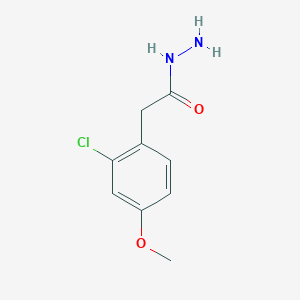
![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
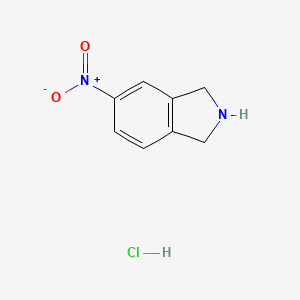
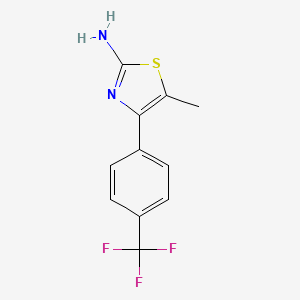
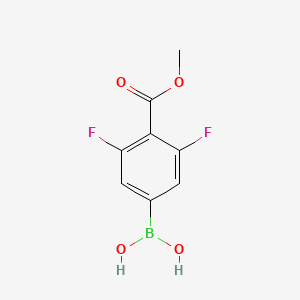
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)

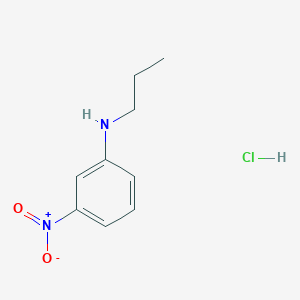
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
